molecular formula C18H16IN3O3 B11537708 N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-iodo-4-methoxyphenoxy)acetohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-iodo-4-methoxyphenoxy)acetohydrazide

Cat. No.: B11537708
M. Wt: 449.2 g/mol
InChI Key: CYULQDYKDAERAF-UFFVCSGVSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves the condensation of an indole derivative with an appropriate aldehyde or ketone, followed by the reaction with a hydrazide. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE include other indole derivatives such as:

Uniqueness

What sets N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the iodo and methoxy groups, in particular, can influence the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C18H16IN3O3

Molecular Weight

449.2 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-iodo-4-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H16IN3O3/c1-24-13-6-7-17(15(19)8-13)25-11-18(23)22-21-10-12-9-20-16-5-3-2-4-14(12)16/h2-10,20H,11H2,1H3,(H,22,23)/b21-10+

InChI Key

CYULQDYKDAERAF-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32)I

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CNC3=CC=CC=C32)I

Origin of Product

United States

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